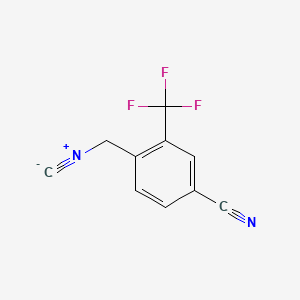

4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an isocyanomethyl group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the synthesis while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The isocyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized benzonitrile derivatives .

Scientific Research Applications

4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism by which 4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The isocyanomethyl group can participate in covalent bonding with nucleophilic sites on target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethyl)benzonitrile: Lacks the isocyanomethyl group but shares the trifluoromethyl and benzonitrile core.

4-Amino-2-(trifluoromethyl)benzonitrile: Contains an amino group instead of the isocyanomethyl group.

Biological Activity

4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects, particularly focusing on its interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzonitrile derivatives with isocyanides under specific conditions. For instance, when 4-(isocyanomethyl)benzonitrile was reacted with 2-aminopyridine, the yield of the resulting product was only 32% . This low yield suggests that optimizing reaction conditions is crucial for enhancing the efficiency of synthesizing this compound.

The compound exhibits significant biological activity, particularly in modulating excitatory amino acid transporters (EAATs), which are critical for maintaining glutamate homeostasis in the central nervous system. Studies have shown that derivatives similar to this compound can act as positive allosteric modulators (PAMs) for EAAT2, enhancing glutamate uptake and providing neuroprotective effects against excitotoxicity .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the trifluoromethyl and isocyanomethyl groups significantly affect the biological activity of related compounds. For example, changes in substituents on the aromatic ring can lead to variations in potency and selectivity towards different EAAT subtypes .

| Compound | EC50 (nM) | Selectivity | Notes |

|---|---|---|---|

| GT949A | 0.041 | EAAT2 | High potency |

| GT949B | 0.89 | EAAT2 | Lower potency |

| NA-014 | 3.0 | EAAT2 | Selective PAM |

Case Studies

Recent studies have highlighted the potential of compounds derived from or related to this compound in therapeutic applications:

- Neuroprotective Effects : In vitro assays demonstrated that these compounds could significantly increase the activity of EAAT2 in primary neuronal cultures, suggesting a role in protecting neurons from glutamate-induced toxicity .

- Cancer Research : Preliminary investigations into the anti-cancer properties of similar compounds indicate potential efficacy in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis .

- Immunological Applications : Compounds with structural similarities have been explored for their ability to modulate immune responses, particularly through interactions with PD-1/PD-L1 pathways, which are crucial for T-cell activation and regulation .

Q & A

Basic Questions

Q. What are the key considerations in designing synthetic routes for 4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile to ensure high yield and purity?

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

- Methodological Answer : ¹H NMR identifies protons near electronegative groups (e.g., trifluoromethyl or nitrile), with deshielded peaks at δ 7.5–8.5 ppm for aromatic protons. ¹³C NMR detects nitrile carbons at ~115 ppm and CF₃ carbons at ~125 ppm (quartet due to ¹JCF coupling) . For isocyanomethyl groups (–CH₂NC), ¹H NMR shows singlets near δ 4.5–5.0 ppm (CH₂) and ¹³C NMR confirms the nitrile carbon at ~120 ppm. HRMS validates molecular weight within 3 ppm error .

Q. What role does the trifluoromethyl group play in the physicochemical properties of benzonitrile derivatives, and how can this be experimentally validated?

- Methodological Answer : The CF₃ group enhances lipophilicity (logP ↑) and metabolic stability. Experimentally, logP is measured via shake-flask or HPLC (compared to standards). Thermal stability is assessed via DSC/TGA, with analogs showing melting points between 117–208°C . Solubility in DMSO (e.g., up to 22 mM for RU58841 derivatives) is determined using nephelometry .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer : Contradictions arise from tautomerism, impurities, or coupling artifacts. For example, thioxoimidazolidinone derivatives may exhibit keto-enol tautomerism, leading to split NMR peaks. Using deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR clarifies dynamic equilibria . Conflicting HRMS data requires re-calibration with internal standards (e.g., sodium formate) and cross-validation via FT-IR (e.g., nitrile stretch at ~2240 cm⁻¹) .

Q. What methodologies assess the impact of substituent variations (e.g., isocyanomethyl vs. hydroxybutyl) on the biological activity of benzonitrile-based compounds?

- Methodological Answer :

-

In vitro assays : Competitive binding studies (e.g., androgen receptor antagonism in PC3 cells) compare IC₅₀ values. For example, RU58841 derivatives with hydroxybutyl groups show higher potency (IC₅₀ < 1 µM) vs. methyl-substituted analogs .

-

Molecular docking : Simulations (AutoDock Vina) predict binding affinities to target receptors. Substituent bulkiness (e.g., isocyanomethyl vs. CF₃) alters steric interactions in ligand-binding pockets .

- Data Table :

| Substituent | Biological Activity (IC₅₀, µM) | Reference |

|---|---|---|

| Hydroxybutyl | 0.8 | |

| Trifluoromethyl | 2.5 | |

| Isocyanomethyl | Pending | – |

Q. In optimizing reaction conditions for synthesizing this compound, how do variables like solvent choice and catalyst loading influence intermediate stability and final product yield?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but risk hydrolysis of nitrile groups. Catalyst loading (e.g., NaH at 1.2 eq.) must balance reaction rate and exothermicity to prevent decomposition . For cyclocondensation, K₂CO₃ in ethanol/water mixtures improves regioselectivity, with yields increasing from 33% to 56% under reflux .

Q. Notes

Properties

Molecular Formula |

C10H5F3N2 |

|---|---|

Molecular Weight |

210.15 g/mol |

IUPAC Name |

4-(isocyanomethyl)-3-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C10H5F3N2/c1-15-6-8-3-2-7(5-14)4-9(8)10(11,12)13/h2-4H,6H2 |

InChI Key |

ODAFILKQAFQSLJ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]CC1=C(C=C(C=C1)C#N)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.